molecular formula C6H7F5O2 B14336027 Butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester CAS No. 106693-04-3

Butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester

Cat. No.: B14336027
CAS No.: 106693-04-3
M. Wt: 206.11 g/mol
InChI Key: HFCVLBOZWYJMPT-UHFFFAOYSA-N
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Description

Butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester is a fluorinated organic compound with the molecular formula C6H7F5O2 and a molecular weight of 206.11 g/mol . This compound is characterized by the presence of five fluorine atoms, which significantly influence its chemical properties and reactivity. It is commonly used in various scientific research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester typically involves the esterification of butanoic acid derivatives with ethanol in the presence of a catalyst. One common method includes the reaction of 3,3,4,4,4-pentafluorobutanoic acid with ethanol under acidic conditions to form the ethyl ester . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production rate and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with active sites in enzymes, leading to altered biochemical pathways . The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester is unique due to the high number of fluorine atoms, which significantly influence its chemical behavior and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .

Properties

CAS No.

106693-04-3

Molecular Formula

C6H7F5O2

Molecular Weight

206.11 g/mol

IUPAC Name

ethyl 3,3,4,4,4-pentafluorobutanoate

InChI

InChI=1S/C6H7F5O2/c1-2-13-4(12)3-5(7,8)6(9,10)11/h2-3H2,1H3

InChI Key

HFCVLBOZWYJMPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)(F)F

Origin of Product

United States

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